isopropyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives utilized ethyl 4,6-dimethyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate as a key intermediate, highlighting methods to achieve complex fused pyrazines with potential for further biological exploration (El-Kashef et al., 2000).
- Research on the synthesis and transformations of 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines has led to a variety of substituted derivatives, demonstrating the versatility of these compounds in chemical synthesis (Kaigorodova et al., 2004).
Potential Biological Activity
- Investigations into the synthesis, reactions, and antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives indicated significant antioxidant properties, suggesting a potential area for therapeutic application (Zaki et al., 2017).
- A study on the synthesis and antimicrobial evaluation of new pyridine-2(1H)-thiones, nicotinamides, thieno[2,3-b]-pyridines, and other derivatives containing an antipyrine moiety revealed promising antimicrobial and antifungal activities, indicating their potential as pharmaceutical agents (Othman, 2013).
Applications in Material Science
- The development of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and their application as disperse dyes highlighted the utility of these compounds in the textile industry, showcasing the diverse applications beyond pharmaceuticals (Ho, 2005).
Properties
IUPAC Name |
propan-2-yl N-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10(2)22-17(21)19-16-14(20-7-5-6-8-20)13-11(3)9-12(4)18-15(13)23-16/h5-10H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNCFTZOIXGWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)NC(=O)OC(C)C)N3C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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